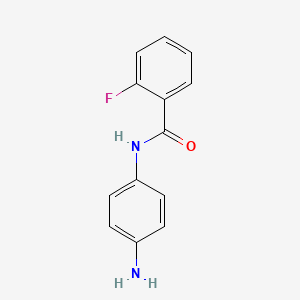

N-(4-Aminophenyl)-2-fluorobenzamide

Übersicht

Beschreibung

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the IUPAC name, common names, and any relevant functional groups.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used. The yield and purity of the final product would also be discussed.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts. This could involve experimental studies or computational modeling.Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying how these properties change under different conditions.Wissenschaftliche Forschungsanwendungen

Fluorescent Detection of Metal Ions

N-(4-Aminophenyl)-2-fluorobenzamide derivatives, such as 4-isoACOBA and 5-isoACOBA, have been used as fluorescent probes for metal ions like Cd^2+ and Zn^2+. These compounds exhibit a unique "off–on" to "on–off" molecular switch characteristic, depending on the substitution position of the fluorophore. This has significant implications in detecting and differentiating between specific metal ions in various applications (Xu et al., 2014).

Radiolabeling of Peptides and Proteins

N-(4-Aminophenyl)-2-fluorobenzamide structures are utilized in the synthesis of radiolabeled compounds. For instance, N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide ([(18)F]FBEM) is synthesized for radiolabeling the free sulfhydryl groups of peptides and proteins. This is particularly important in the field of diagnostic imaging and molecular biology (Kiesewetter et al., 2011).

Antioxidant Activity

The electrochemical behavior of amino-substituted benzamide derivatives, including N-(4-Aminophenyl)-2-fluorobenzamide, is studied for their capacity to act as antioxidants. These compounds are found to be potent in scavenging free radicals, making them significant in the field of antioxidant research (Jovanović et al., 2020).

Cancer Research

Various derivatives of N-(4-Aminophenyl)-2-fluorobenzamide have shown promising results in cancer research. Some compounds possess selective antitumor properties and are being studied for their potential in treating specific types of cancers. The elucidation of their mechanism of action is a critical area of ongoing research (Bradshaw et al., 2002).

Synthesis and Characterization of Flu

orescent Aminonaphthalic AnhydridesThe synthesis of fluorescent 1-amino-2,3-naphthalic anhydrides using N-fluorobenzamides, including N-(4-Aminophenyl)-2-fluorobenzamide derivatives, has been achieved. This process involves a complex multistep reaction that leads to the production of naphthalic anhydrides with significant fluorescent properties. This advancement is notable in the field of organic chemistry and materials science for the development of new fluorescent materials (Lu et al., 2022).

PET Imaging of Breast Cancer

Compounds derived from N-(4-Aminophenyl)-2-fluorobenzamide have been investigated as potential ligands for PET imaging of breast cancer. Their high uptake in tumor tissues and the ability to distinguish between different types of tumors highlight their potential in diagnostic imaging and cancer research (Shiue et al., 2000).

Synthesis of Semiaromatic Polyamides

N-(4-Aminophenyl)-2-fluorobenzamide derivatives have been utilized in the synthesis of new semiaromatic polyamides, demonstrating excellent thermal properties and mechanical stability. This development is significant in materials science, particularly in the creation of high-performance polymers for various industrial applications (Guangming et al., 2016).

Development of Novel Drug Compounds

Research into derivatives of N-(4-Aminophenyl)-2-fluorobenzamide has led to the development of novel drug compounds with potential applications in treating various diseases, including cancer and bacterial infections. The synthesis and characterization of these compounds open up new avenues in drug discovery and pharmaceutical development (Zhang et al., 2017).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It could also involve recommendations for safe handling and disposal.

Zukünftige Richtungen

This would involve a discussion of unanswered questions and potential future research directions. This could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that could be explored.

Eigenschaften

IUPAC Name |

N-(4-aminophenyl)-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQLMGGEDKYWTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminophenyl)-2-fluorobenzamide | |

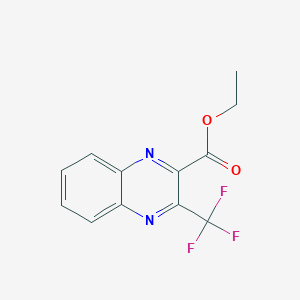

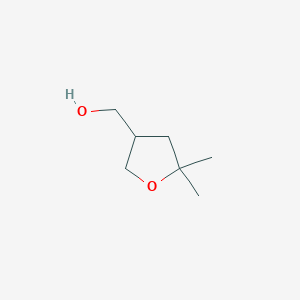

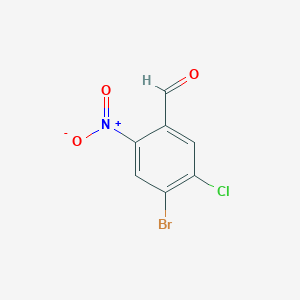

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

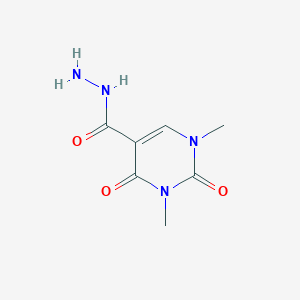

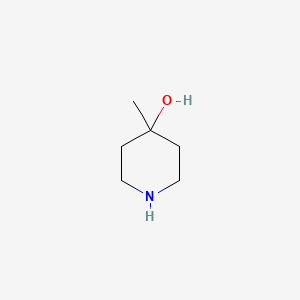

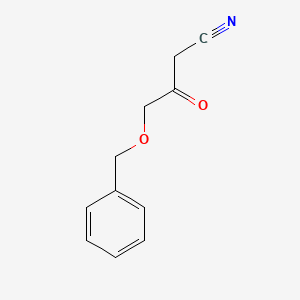

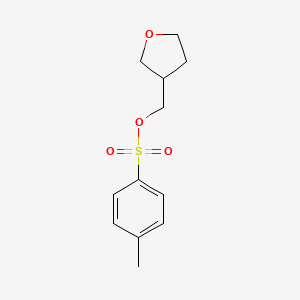

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Diazaspiro[2.5]octane](/img/structure/B1315945.png)

![(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B1315948.png)